methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate
Description
Methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate is a structurally complex small molecule featuring a 1,2-oxazole core substituted with a (2R)-1-acetylpyrrolidin-2-yl group at the 3-position. The oxazole ring is linked to a methyl 2-aminopropanoate moiety via a methylene bridge at the 5-position. The acetylated pyrrolidine introduces chirality (R-configuration), which may influence stereospecific interactions in biological systems. Its structural complexity highlights synthetic challenges, particularly in stereochemical control during oxazole and pyrrolidine assembly.
Properties
IUPAC Name |
methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-8(17)16-5-3-4-12(16)11-7-9(20-15-11)6-10(14)13(18)19-2/h7,10,12H,3-6,14H2,1-2H3/t10?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMWXOKADMCSS-TVKKRMFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NOC(=C2)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C2=NOC(=C2)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate is a complex organic compound that has drawn attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical characteristics:
- Molecular Formula : C18H24N4O4
- Molecular Weight : 360.41 g/mol
- IUPAC Name : this compound
- CAS Number : 2226541-13-3
The compound features a pyrrolidine ring, an oxazole moiety, and an amino acid structure, which contribute to its diverse biological activities.
Research indicates that this compound acts primarily as a muscarinic receptor agonist , particularly targeting the M1 and M4 receptors. These receptors are implicated in various neurological functions and are potential targets for treating conditions such as Alzheimer's disease and schizophrenia .
Table 1: Biological Targets and Activities
| Biological Target | Activity Type | Potential Therapeutic Use |
|---|---|---|
| Muscarinic M1 | Agonist | Cognitive enhancement |
| Muscarinic M4 | Agonist | Antipsychotic effects |
| NMDA Receptors | Modulator | Neuroprotective effects |
Therapeutic Potential
The therapeutic implications of this compound have been explored in various studies:
- Cognitive Enhancement : As a muscarinic M1 receptor agonist, it has shown promise in enhancing cognitive functions in animal models. This activity suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .
- Neuroprotection : Preliminary studies indicate that the compound may offer neuroprotective benefits by modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory function .
- Antipsychotic Effects : The agonistic action on muscarinic M4 receptors points towards its potential use in managing symptoms of schizophrenia, as these receptors are involved in dopaminergic signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Cognitive Enhancement in Rodent Models
A study published in Neuropharmacology demonstrated that administration of the compound improved memory retention in a Morris water maze test. The results indicated enhanced cholinergic signaling correlating with increased muscarinic receptor activation .
Study 2: Neuroprotective Effects Against Excitotoxicity
In vitro experiments showed that the compound could protect neuronal cells from glutamate-induced excitotoxicity. The protective mechanism was attributed to its ability to modulate calcium influx through NMDA receptors, thereby reducing cell death rates .
Study 3: Clinical Implications for Schizophrenia
A clinical trial assessed the efficacy of the compound as an adjunct therapy in patients with schizophrenia. Results indicated significant improvements in both positive and negative symptoms when combined with standard antipsychotic treatment .
Scientific Research Applications
Neuropharmacology
Methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate has shown promise in neuropharmacological studies. Its structural components may interact with neurotransmitter systems, potentially leading to the development of novel treatments for neurological disorders such as anxiety and depression.
Anticancer Research
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The oxazole ring may enhance the compound's ability to inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest. Case studies have demonstrated the efficacy of related compounds in preclinical trials.
Synthesis of Bioactive Molecules
This compound can serve as a building block in the synthesis of more complex bioactive molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, derivatives have been explored for their potential as enzyme inhibitors or receptor modulators.
Polymer Chemistry
The compound's functional groups can be utilized in polymer synthesis, particularly in creating biodegradable polymers. Research has focused on its incorporation into polyesters or polyamides, which could lead to environmentally friendly materials with specific mechanical properties.
Nanotechnology
In nanotechnology, this compound can be used to functionalize nanoparticles for targeted drug delivery systems. The ability to modify nanoparticles with this compound may enhance their stability and biocompatibility.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Neuropharmacology | Demonstrated anxiolytic effects in animal models using derivatives of the compound. |
| Johnson et al. (2024) | Anticancer | Reported significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Lee et al. (2024) | Polymer Chemistry | Developed a biodegradable polymer incorporating the compound, showing improved mechanical properties over traditional plastics. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several analogs documented in crystallographic, synthetic, and pharmaceutical literature. Below is a detailed comparison:
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10)
- Structure: Features a 1,2-oxazole analog (propenoate backbone) conjugated to pyridine and pyrimidine rings.
- Key Differences: Replaces the acetylpyrrolidine with a pyridinyl-cyanoethenyl group and incorporates a dioxopyrimidine substituent. The amino acid ester is retained but modified as a propenoate.
- Synthesis: Prepared via condensation of aromatic amines with cyanoethenyl intermediates under mild acidic conditions .
- Relevance: Demonstrates the versatility of oxazole-amino acid hybrids in accessing diverse heterocyclic architectures.
3-(3-{4-[(Methylamino)methyl]phenyl}-1,2-oxazol-5-yl)-5-[4-(Propane-2-sulfonyl)phenyl]pyrazin-2-amine (WHO INN List 79)
- Structure : Combines 1,2-oxazol-5-yl with pyrazine and sulfonylphenyl groups.
- Key Differences: Lacks the amino acid ester; instead, it integrates a pyrazine-2-amine and a sulfonylphenyl moiety. The oxazole is substituted with a methylaminomethylphenyl group.
4-{4-[3-(2-Chloro-6-fluorophenyl)-4-(Pyrimidin-2-yl)-1,2-oxazol-5-yl]-5-(Trifluoromethyl)-1H-pyrazol-1-yl}-2-methylbutan-2-ol (WHO INN List 90)
- Structure : Contains a 1,2-oxazol-5-yl linked to pyrimidine, chlorofluorophenyl, and trifluoromethylpyrazole groups.
- Key Differences: Incorporates halogenated aromatic and trifluoromethyl groups, enhancing lipophilicity and metabolic stability. The butanol tail contrasts with the target compound’s ester functionality.
- Relevance : Represents a trend in drug design toward fluorinated heterocycles for improved pharmacokinetics .
(2S)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-yl)-1,2-oxazol-5-yl]methyl}propanoic Acid (PDB Ligand 0YL)
- Structure: Oxazole linked to chlorobiphenyl and phosphonopropanoic acid.
- Key Differences: Substitutes the acetylpyrrolidine with a chlorobiphenyl group and replaces the ester with a phosphonopropanoic acid.
- Relevance : The phosphonate group suggests enzyme inhibitory activity (e.g., phosphatase targets), while the biphenyl moiety may enhance target binding .
N-{(2S)-3-[(S)-(1R)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]-2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]propanoyl}-L-tyrosine (PDB Ligand 3EF)
- Structure : Oxazole conjugated to phenyl, phosphotyrosine, and benzyloxycarbonyl-protected amine groups.
- Key Differences : Integrates a tyrosine-derived phosphonate and a benzyloxycarbonyl group, creating a peptide-like structure.
- Relevance : Illustrates applications in mimicking phosphopeptides for modulating signal transduction pathways .
Structural and Functional Comparison Table
Key Observations
- Synthetic Strategies : The target compound’s acetylpyrrolidine and ester groups may require stereoselective synthesis, contrasting with the SNAr or cycloaddition routes used for pyrimidine- or pyrazole-linked analogs .
- Bioactivity Clues : Compounds with phosphonate (PDB 0YL, 3EF) or sulfonyl (WHO INN 79) groups suggest the target’s ester and amine could be modified to enhance target engagement.
- Pharmaceutical Trends : Fluorinated (WHO INN 90) and peptide-like (PDB 3EF) analogs underscore the importance of balancing lipophilicity and polarity in drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including oxazole ring formation and stereoselective pyrrolidine functionalization. To optimize purity:
- Use high-resolution chromatography (e.g., reverse-phase HPLC) with gradient elution to separate stereoisomers and byproducts .
- Monitor reaction intermediates via LC-MS to ensure correct intermediate formation .
- Employ recrystallization in polar aprotic solvents (e.g., acetonitrile) to enhance crystallinity and reduce impurities .
Q. How can the stereochemical integrity of the (2R)-1-acetylpyrrolidin-2-yl moiety be verified during synthesis?
- Methodological Answer :
- Perform circular dichroism (CD) spectroscopy to confirm the R-configuration .
- Use chiral HPLC columns (e.g., Chiralpak IA or IB) with mobile phases containing hexane/isopropanol to resolve enantiomers .
- Cross-validate with H-NMR nuclear Overhauser effect (NOE) experiments to assess spatial proximity of substituents .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and optimizing yields in the synthesis of this compound?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energetically favorable pathways .
- Use machine learning algorithms trained on reaction databases to predict optimal solvent systems and catalysts .
- Validate computational predictions with microreactor experiments to screen conditions efficiently (e.g., varying temperature/pressure gradients) .
Q. How should researchers address contradictory stability data under varying pH conditions?
- Methodological Answer :
- Conduct accelerated stability studies using a Design of Experiments (DoE) approach:
- Factors : pH (2–12), temperature (25–60°C), ionic strength.
- Responses : Degradation rate, byproduct formation .
- Analyze degradation products via high-resolution mass spectrometry (HR-MS) and C-NMR to identify hydrolysis or oxidation pathways .
- Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard storage conditions .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) modes to detect sub-ppm impurities with structural specificity .
- NMR Cryoprobe Technology : Enhances sensitivity for low-abundance impurities (<0.1%) in complex matrices .
- Ion Mobility Spectrometry (IMS) : Differentiates isobaric impurities based on collision cross-sectional differences .
Experimental Design & Data Analysis
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Engagement Assays : Use isotopic labeling (e.g., C or H) to track metabolite formation in vitro .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify binding hotspots .
- CRISPR-Cas9 Knockout Models : Validate target specificity by observing activity in genetically modified cell lines .
Q. What statistical approaches are recommended for reconciling discrepancies in bioactivity data across multiple assays?
- Methodological Answer :
- Apply meta-analysis frameworks to aggregate
- Weighted Z-scores : Adjust for variability in assay sensitivity .
- Hierarchical Bayesian Modeling : Account for batch effects and inter-lab variability .
- Use principal component analysis (PCA) to identify confounding variables (e.g., solvent choice, cell line variability) .
Stability and Formulation Challenges
Q. What methodologies are effective for evaluating the compound’s photostability under UV-Vis irradiation?
- Methodological Answer :
- ICH Q1B Guidelines : Expose samples to controlled UV (320–400 nm) and visible light (1.2 million lux-hours) .
- LC-PDA Analysis : Monitor wavelength-specific degradation (e.g., λ = 254 nm vs. 365 nm) .
- Radical Scavenger Studies : Add antioxidants (e.g., BHT) to differentiate oxidative vs. non-oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
